molecular formula C9H11F3N4O B8469058 Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n-methyl-3-(trifluoromethyl)-

Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n-methyl-3-(trifluoromethyl)-

Cat. No. B8469058
M. Wt: 248.21 g/mol
InChI Key: JXHBMURNQNBDSX-UHFFFAOYSA-N
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Patent
US09273052B2

Procedure details

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate 3b (500 mg, 2 mmol) was dissolved in 8 mL of methylamine solution (20% to 30%) was added in a 20 mL sealed tube. After stirring at 60° C. for 6 hours, the reaction mixture was concentrated under reduced pressure to obtain the crude N-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine-1-carboxamide 13a (498 mg) as a white solid. The product was used directly in the next reaction without purification.
Name
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[C:5]([C:12]([O-:14])=O)[N:4]=1.[CH3:17][NH2:18]>>[CH3:17][NH:18][C:12]([C:5]1[N:4]=[C:3]([C:2]([F:1])([F:16])[F:15])[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]=12)=[O:14]

Inputs

Step One
Name
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Quantity
500 mg
Type
reactant
Smiles
FC(C1=NC(=C2N1CCNC2)C(=O)[O-])(F)F
Name
Quantity
8 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a 20 mL
CUSTOM
Type
CUSTOM
Details
sealed tube
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Measurements
Type Value Analysis
AMOUNT: MASS 498 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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